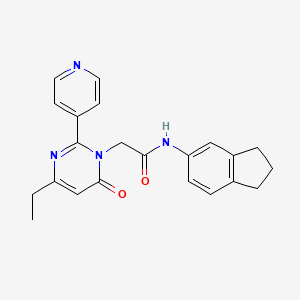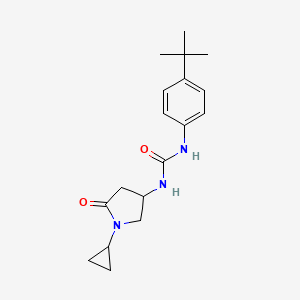
1-(4-(Tert-butyl)phenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Tert-butyl)phenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers. It is a member of the pyrrolopyrimidine family of compounds and has shown promising results in preclinical studies.
Scientific Research Applications
Complexation and Molecular Interactions
- The compound's interaction with other molecules through hydrogen bonding and electronic repulsion is critical for complex formation, as studied in various ureas including those with tert-butyl groups (Ośmiałowski et al., 2013).
Molecular Devices and Photoisomerization
- Photoisomerization properties are significant in molecular devices. The urea-linked cyclodextrins involving tert-butylphenyl groups exhibit this characteristic, which is crucial in the binary complexes they form (Lock et al., 2004).
Lithiation and Subsequent Reactions
- The process of lithiation in derivatives, including those with tert-butyl groups, highlights a pathway for producing various substituted derivatives, which is significant in chemical synthesis (Smith et al., 2013).
Synthesis and Medicinal Chemistry
- The compound's derivatives are involved in synthesis processes aimed at developing potential medicinal agents, highlighting the compound’s significance in medicinal chemistry (Chalina et al., 1998).
Green Chemistry Applications
- Its derivatives play a role in green chemistry, especially in safer and environmentally friendly synthetic methodologies, illustrating the compound’s relevance in sustainable chemical practices (Bigi et al., 2000).
Advanced Drug Metabolism Studies
- Studying the metabolism of related compounds aids in understanding their pharmacokinetics and potential as drug candidates, reflecting the compound’s relevance in pharmacology (Chen et al., 2010).
Unfolding of Heterocyclic Ureas
- Investigation into the conformational changes and unfolding of heterocyclic ureas, including those with tert-butyl groups, contributes to understanding molecular structures and self-assembly in chemistry (Corbin et al., 2001).
properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)12-4-6-13(7-5-12)19-17(23)20-14-10-16(22)21(11-14)15-8-9-15/h4-7,14-15H,8-11H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVORYRVOICPERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)phenyl)-3-(1-cyclopropyl-5-oxopyrrolidin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

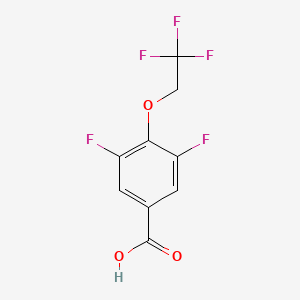
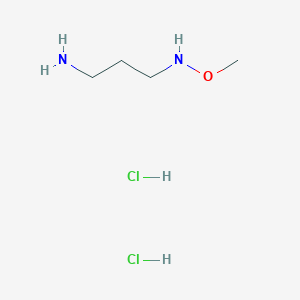
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide](/img/structure/B2861308.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2861311.png)
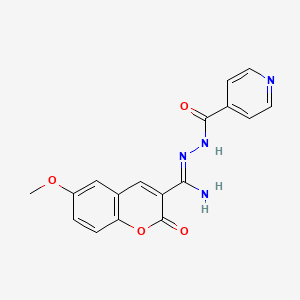
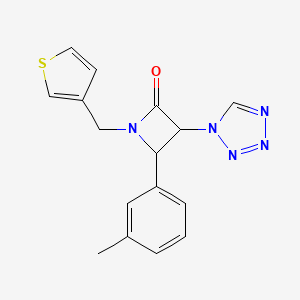
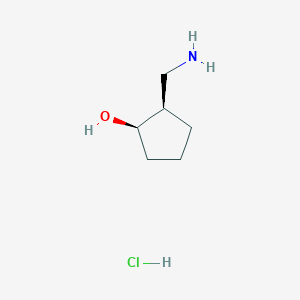
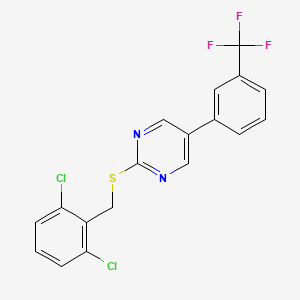
![(5-fluorobenzo[b]thiophen-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2861320.png)
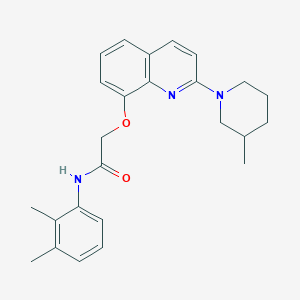
![N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2861324.png)
![(Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2861327.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2861328.png)
